

# Unraveling the Molecular Architecture of Arisugacin G: A Technical Guide

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## Compound of Interest

Compound Name: *Arisugacin G*

Cat. No.: *B15616618*

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This in-depth guide provides a comprehensive overview of the chemical structure elucidation of **Arisugacin G**, a meroterpenoid natural product. The following sections detail the spectroscopic data and experimental methodologies that were instrumental in determining its complex molecular framework.

## Spectroscopic Data Analysis

The structure of **Arisugacin G** was primarily elucidated through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The data presented here is based on the initial isolation and characterization of **Arisugacin G** from a mutant strain of *Penicillium* sp. FO-4259-11.

## Mass Spectrometry and Molecular Formula Determination

High-resolution mass spectrometry (HR-MS) was crucial in establishing the molecular formula of **Arisugacin G**.

Ion	m/z (Observed)	m/z (Calculated)	Molecular Formula
[M+H] <sup>+</sup>	413.1913	413.1913	C <sub>23</sub> H <sub>28</sub> O <sub>7</sub>

## $^1\text{H}$ and $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

The complete assignment of the proton and carbon signals in the NMR spectra of **Arisugacin G** was achieved through a series of one-dimensional ( $^1\text{H}$  and  $^{13}\text{C}$ ) and two-dimensional (COSY, HMQC, and HMBC) experiments. The chemical shifts are reported in parts per million (ppm) and were recorded in  $\text{CDCl}_3$ .

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data for **Arisugacin G** (in  $\text{CDCl}_3$ )

Position	$\delta C$ (ppm)	$\delta H$ (ppm, mult., J in Hz)
1	164.2	6.20 (1H, d, J=1.5)
3	106.8	
4	163.7	
4a	90.2	
5	27.2	1.83 (1H, m), 2.05 (1H, m)
6	28.5	1.95 (1H, m)
6a	44.9	2.68 (1H, m)
7	134.5	6.68 (1H, s)
8	119.8	6.78 (1H, s)
9	145.7	
10	111.8	
11	196.8	2.95 (1H, d, J=12.0)
12	39.8	
12a	75.9	2.15 (1H, s)
12b	50.1	
13 (4-CH <sub>3</sub> )	20.8	1.50 (3H, s)
14 (4-CH <sub>3</sub> )	25.4	1.55 (3H, s)
15 (6a-CH <sub>3</sub> )	16.9	1.15 (3H, d, J=7.0)
16 (12b-CH <sub>3</sub> )	14.8	1.20 (3H, s)
17 (8-OCH <sub>3</sub> )	56.0	3.85 (3H, s)
18 (9-OCH <sub>3</sub> )	61.2	3.90 (3H, s)
1'	169.5	5.85 (1H, s)
2'	97.4	

## Experimental Protocols

The following are detailed methodologies for the key experiments used in the structure elucidation of **Arisugacin G**.

### Isolation of Arisugacin G

A mutant strain of *Penicillium* sp. FO-4259-11 was cultured in a suitable broth medium. The culture filtrate was extracted with an organic solvent (e.g., ethyl acetate). The crude extract was then subjected to a series of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure **Arisugacin G**.

### Mass Spectrometry

High-resolution mass spectra were acquired on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol and infused into the ion source. The calculated exact mass for the protonated molecule  $[M+H]^+$  was used to confirm the elemental composition.

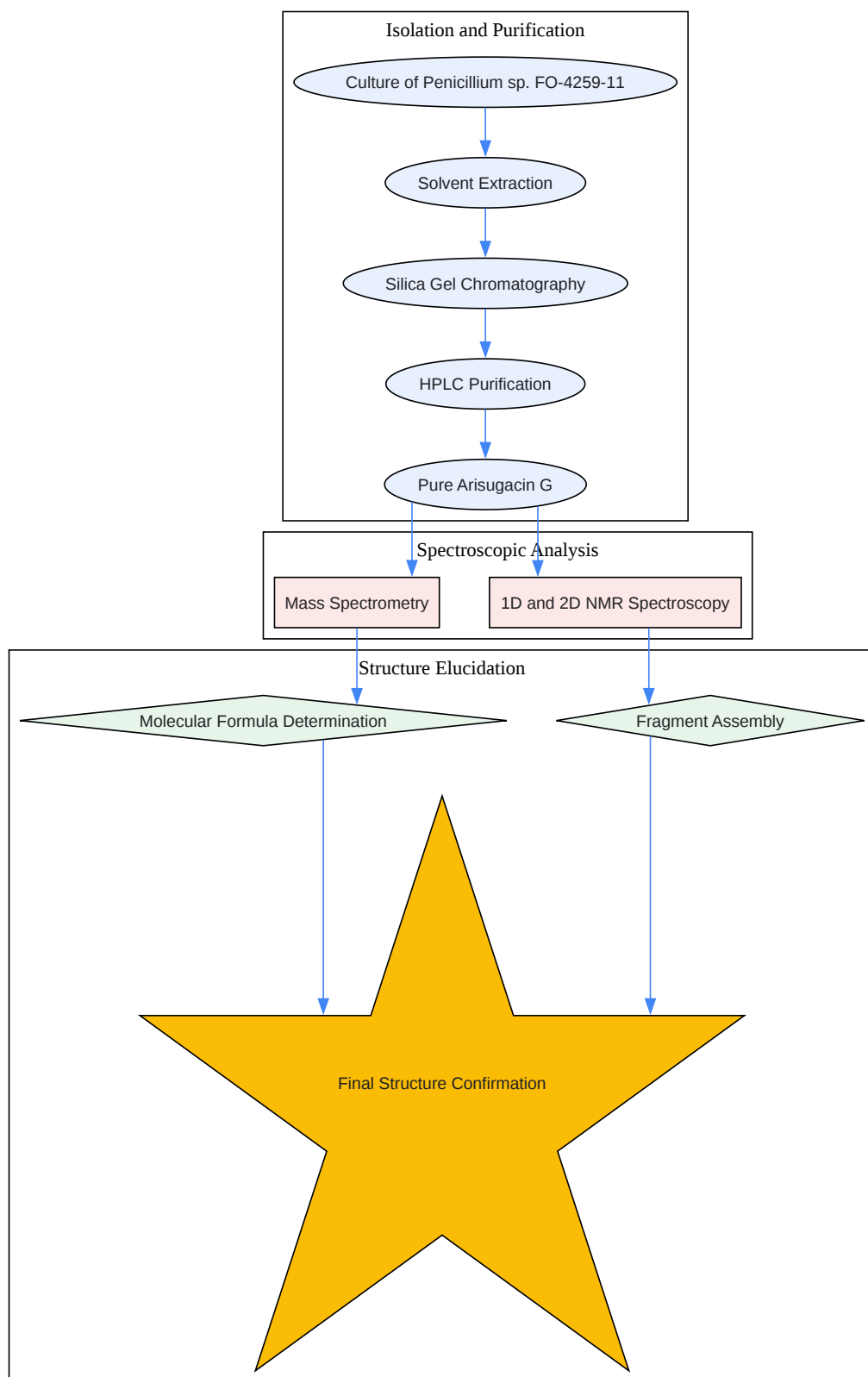
### NMR Spectroscopy

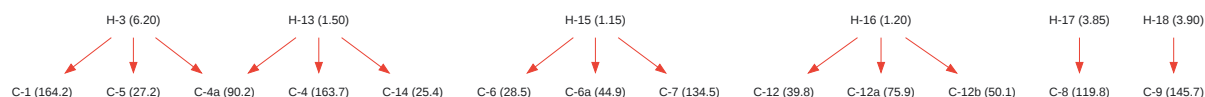
All NMR spectra were recorded on a 500 MHz spectrometer using a 5 mm probe. The sample was dissolved in deuterated chloroform ( $CDCl_3$ ).

- $^1H$  NMR: Spectra were acquired with a spectral width of 12 ppm and a relaxation delay of 2 seconds.
- $^{13}C$  NMR: Spectra were acquired with a spectral width of 250 ppm and a relaxation delay of 2 seconds. Proton decoupling was applied during the acquisition.
- 2D NMR (COSY, HMQC, HMBC): Standard pulse sequences were used. For the HMBC experiment, a long-range coupling delay was optimized to observe two- and three-bond correlations.

## Visualization of Structure Elucidation Workflow and Key Correlations

The following diagrams, generated using the DOT language, illustrate the logical flow of the structure elucidation process and the key HMBC correlations that were pivotal in assembling the molecular structure of **Arisugacin G**.





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